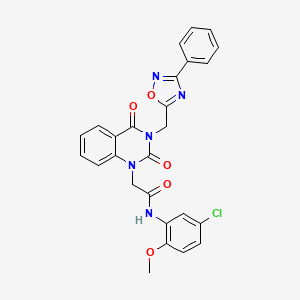
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a chloro-methoxyphenyl group, a dihydroquinazolinone group, and a phenyl-oxadiazole group. These groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the dihydroquinazolinone core, the introduction of the phenyl-oxadiazole group, and the attachment of the chloro-methoxyphenyl group.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The dihydroquinazolinone group, for example, is a heterocyclic compound that can exist in several tautomeric forms.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the oxadiazole group suggests that it might participate in reactions involving nucleophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and methoxy groups might increase its polarity, affecting its solubility in different solvents.Aplicaciones Científicas De Investigación
Thermo-physical Characterization of Oxadiazole Derivatives
A systematic study elucidated the thermo-physical properties of oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide. This research highlights how structural modifications impact the Gibbs energy of activation, enthalpy of activation, and entropy of activation, providing valuable insights into the solvation behavior and interaction energies of such compounds (Godhani et al., 2013).
Antimicrobial Activities of Triazole Derivatives
Novel triazole derivatives, potentially similar in structural complexity to the compound , were synthesized and demonstrated moderate to good antimicrobial activities. This suggests that compounds with intricate heterocyclic structures could be explored for their potential in antimicrobial applications (Bektaş et al., 2010).
Anxiosedative and Antidepressant Properties
Research into quinazoline derivatives revealed compounds exhibiting pronounced anxiolytic, antiphobic, and antidepressant activities. These findings indicate the potential of structurally complex acetamides in developing new treatments for anxiety and depression (Tyurenkov et al., 2013).
Structural and Molecular Studies
The study of biphenylcarboxamides and biphenylsulfonamides, which share a degree of structural resemblance with the compound of interest, emphasizes the importance of molecular structure in determining the pharmacological profiles of new chemical entities. These compounds were investigated for their 5-HT(1B/1D) antagonistic properties, offering insights into the design of molecules targeting serotonin receptors (Liao et al., 2000).
Safety And Hazards
Without specific information, it’s hard to provide a detailed safety and hazard analysis. However, like all chemicals, this compound should be handled with care, following appropriate safety protocols.
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce any potential side effects.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O5/c1-36-21-12-11-17(27)13-19(21)28-22(33)14-31-20-10-6-5-9-18(20)25(34)32(26(31)35)15-23-29-24(30-37-23)16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZSWTUFESRLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-((3-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2998696.png)
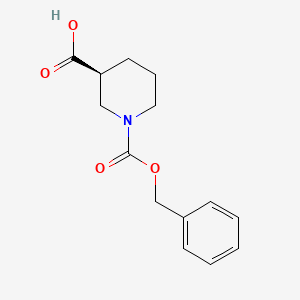
![4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2998699.png)
![2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2998701.png)
![2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2998702.png)
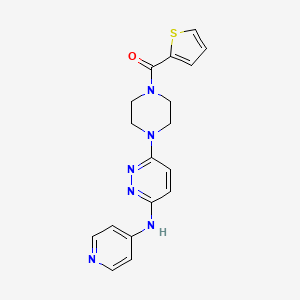
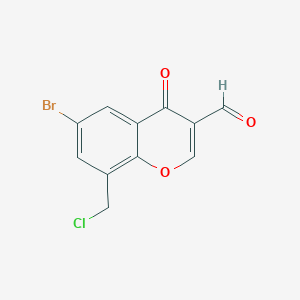
![4-[3-[5-[(4-Nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine](/img/structure/B2998706.png)
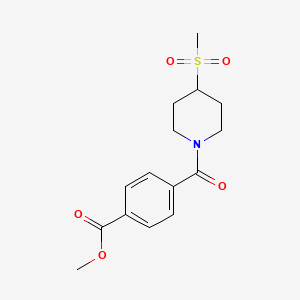
![3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998709.png)
![2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2998711.png)
![1-[3-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B2998712.png)
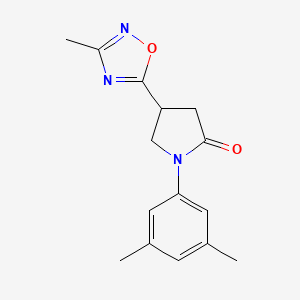
![(E)-methyl 3-(2-ethoxyethyl)-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2998716.png)